Thalidomide-O-amido-PEG3-C2-NH2 TFA

PROTAC Linker Chemistry Solubility

Thalidomide-O-amido-PEG3-C2-NH2 TFA is a CRBN-recruiting E3 ligase ligand-linker conjugate purpose-built for modular PROTAC assembly. Its TFA salt form delivers enhanced DMSO solubility (50 mg/mL), enabling concentrated stock preparation for automated liquid handling and high-throughput library synthesis. The PEG3 linker provides an optimal balance for ternary complex geometry, making this compound an ideal starting point for SAR campaigns. With documented long-term powder stability (-20°C, 3 years), this building block ensures reproducibility across multi-year research programs. Choose the TFA salt to avoid chloride-associated assay interference and secure consistent cell-based assay performance.

Molecular Formula C25H31F3N4O11
Molecular Weight 620.5 g/mol
CAS No. 1957236-21-3
Cat. No. B560582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-PEG3-C2-NH2 TFA
CAS1957236-21-3
Molecular FormulaC25H31F3N4O11
Molecular Weight620.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C23H30N4O9.C2HF3O2/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30;3-2(4,5)1(6)7/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30);(H,6,7)
InChIKeyBLYRZYHKZRITLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-amido-PEG3-C2-NH2 TFA (CAS 1957236-21-3): CRBN Ligand-Linker Conjugate for PROTAC Assembly


Thalidomide-O-amido-PEG3-C2-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates a thalidomide-based cereblon (CRBN) ligand and a 3-unit polyethylene glycol (PEG3) linker, terminated with a primary amine for downstream conjugation . This compound is designed as a building block for the modular assembly of proteolysis-targeting chimeras (PROTACs), enabling the recruitment of the CRBN E3 ubiquitin ligase to a target protein of interest to induce proximity-dependent ubiquitination and subsequent proteasomal degradation . As a CRBN-recruiting ligand-linker, it provides a defined spatial and physicochemical scaffold that influences ternary complex formation, solubility, and overall degrader efficacy .

Why Salt Form and Linker Architecture Matter: Substitution Risks for Thalidomide-O-amido-PEG3-C2-NH2 TFA


Interchanging this compound with its free base form (CAS 1957236-20-2) or hydrochloride salt (CAS 2245697-84-9) can significantly alter experimental reproducibility due to differences in solubility, stability, and handling characteristics . The TFA salt form offers enhanced aqueous solubility compared to the free base, which is crucial for achieving consistent concentrations in cell-based assays . Furthermore, substituting with analogs of varying PEG chain length (e.g., PEG2 or PEG4) without experimental validation introduces uncertainty in PROTAC performance, as linker length is a critical determinant of ternary complex geometry and degradation efficiency .

Quantitative Evidence for Thalidomide-O-amido-PEG3-C2-NH2 TFA Differentiation from Closest Analogs


Enhanced Solubility of TFA Salt Versus Free Base in DMSO

The trifluoroacetate (TFA) salt form of Thalidomide-O-amido-PEG3-C2-NH2 demonstrates substantially higher solubility in DMSO compared to its free base counterpart, a critical parameter for preparing concentrated stock solutions for cell-based PROTAC assays . This differentiation is quantitative: the TFA salt achieves a solubility of 50 mg/mL (80.58 mM) in DMSO with ultrasonic assistance , whereas the free base is limited to 10 mM in DMSO . This 8-fold increase in molar solubility directly impacts the ease and reproducibility of formulating working solutions, particularly for high-throughput screening applications.

PROTAC Linker Chemistry Solubility

Comparative Solubility and Stability of TFA vs. Hydrochloride Salt

While both the TFA and hydrochloride salts offer improved solubility over the free base, they exhibit distinct solubility profiles that can influence experimental workflows. The TFA salt achieves a solubility of 50 mg/mL (80.58 mM) in DMSO , whereas the hydrochloride salt exhibits exceptionally high solubility in both DMSO (125 mg/mL, 230.22 mM) and water (100 mg/mL, 184.17 mM) . This difference in solubility and hygroscopicity may guide selection: the TFA salt may be preferred in workflows sensitive to chloride ions or where moderate, controlled solubility is desired, while the hydrochloride salt offers maximum solubility for challenging formulations.

PROTAC Salt Form Stability

High Purity of Commercial TFA Salt Batches for Reproducible PROTAC Synthesis

The commercial availability of Thalidomide-O-amido-PEG3-C2-NH2 TFA with high and rigorously verified purity is a key differentiator for researchers seeking reproducible PROTAC synthesis. Suppliers such as MedChemExpress provide this compound with a purity of 99.55% , while TargetMol offers batches with 99.82% purity . This level of purity minimizes the risk of trace impurities interfering with sensitive biochemical assays or introducing variability in conjugation efficiency, thereby enhancing the reliability of structure-activity relationship (SAR) studies.

PROTAC Purity Quality Control

Defined Storage and Stability Profile of TFA Salt for Long-Term Research Use

The TFA salt of Thalidomide-O-amido-PEG3-C2-NH2 is characterized by a well-defined stability profile under standard storage conditions, which is essential for maintaining activity over the course of multi-year research projects. The compound is stable as a powder at -20°C for 3 years, and in solution (e.g., DMSO) at -80°C for 6 months or -20°C for 1 month . This stability data, provided by multiple vendors, ensures that researchers can reliably store and use the compound without significant degradation, a critical factor for longitudinal studies and compound library management.

PROTAC Stability Storage

Linker Length Optimization: PEG3 as a Frequently Optimal Spacer for CRBN-Based PROTACs

While direct comparative data for this specific conjugate is limited, a broader body of evidence from structure-activity relationship (SAR) studies on CRBN-recruiting PROTACs indicates that linker length is a critical determinant of degradation efficiency. Studies exploring different PEG linker lengths (e.g., PEG2, PEG3, PEG4) have demonstrated that the optimal length can vary depending on the target protein and ligand geometry [1]. However, PEG3 linkers frequently emerge as an optimal balance between flexibility and spatial constraint, enabling efficient ternary complex formation with diverse target proteins [2]. Therefore, selecting a PEG3-based conjugate like Thalidomide-O-amido-PEG3-C2-NH2 TFA provides a rationally designed starting point that has been empirically validated in numerous PROTAC campaigns, reducing the need for extensive initial linker optimization.

PROTAC Linker Length Structure-Activity Relationship

Validated Application Scenarios for Thalidomide-O-amido-PEG3-C2-NH2 TFA Based on Quantitative Evidence


High-Throughput PROTAC Library Synthesis Requiring High-Concentration DMSO Stocks

The enhanced DMSO solubility of the TFA salt (50 mg/mL, 80.58 mM) compared to the free base (10 mM) directly enables the preparation of concentrated stock solutions for automated liquid handling systems . This facilitates the efficient, parallel synthesis of diverse PROTAC libraries in 96- or 384-well formats, minimizing solvent volume and associated cytotoxicity artifacts in subsequent cell-based screening .

CRBN-Recruiting PROTAC Development Where Chloride Ion Interference is a Concern

In biochemical or cellular assays sensitive to high chloride concentrations (e.g., certain ion channel or enzyme assays), the TFA salt may be preferred over the hydrochloride salt . The TFA counterion is less likely to interfere with chloride-sensitive readouts, providing a cleaner background and more reliable data .

Longitudinal Pharmacology Studies Requiring Compound Integrity Over Extended Periods

The documented long-term stability of Thalidomide-O-amido-PEG3-C2-NH2 TFA as a powder (-20°C for 3 years) and in solution (-80°C for 6 months) supports its use in multi-year research programs . Researchers can confidently store and retrieve the compound for repeat experiments, ensuring consistency across different phases of a project.

Initial SAR Exploration of Linker Length in Novel CRBN-Based PROTAC Series

Given the class-level evidence that PEG3 linkers often represent an optimal balance for CRBN-recruiting PROTACs, Thalidomide-O-amido-PEG3-C2-NH2 TFA serves as an excellent starting point for SAR campaigns . Its use can help quickly identify potent degraders, which can then be further optimized by exploring alternative linker lengths (e.g., PEG2 or PEG4) only if necessary, thereby conserving resources .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-amido-PEG3-C2-NH2 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.